![molecular formula C11H13NO4 B14655022 4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid CAS No. 51950-94-8](/img/structure/B14655022.png)
4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C11H13NO4. This compound features a hydroxy group, a methyl-substituted phenyl group, and an amino group attached to a butanoic acid backbone. It is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylamine with succinic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-[Oxomethyl(2-methylphenyl)amino]-4-oxobutanoic acid.
Reduction: Formation of 4-[Hydroxy(2-methylphenyl)amino]-4-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-methylbenzoic acid: Similar structure but lacks the amino group.
4-Hydroxy-2-quinolone: Contains a similar hydroxy group but has a different core structure.
4-Hydroxy-2-methylphenylboronic acid: Similar phenyl group but with a boronic acid moiety.
Uniqueness
4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid is unique due to the presence of both hydroxy and amino groups attached to a butanoic acid backbone
Properties
CAS No. |
51950-94-8 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
4-(N-hydroxy-2-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-8-4-2-3-5-9(8)12(16)10(13)6-7-11(14)15/h2-5,16H,6-7H2,1H3,(H,14,15) |
InChI Key |
ASUZSQZVOXZSMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



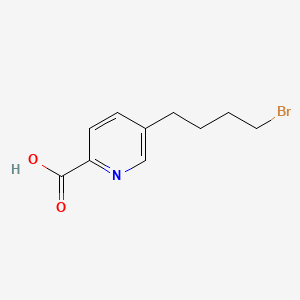
![Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)](/img/structure/B14654946.png)
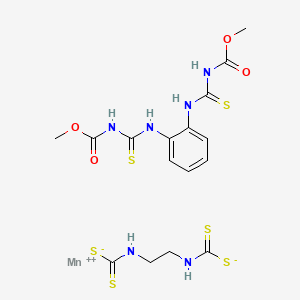
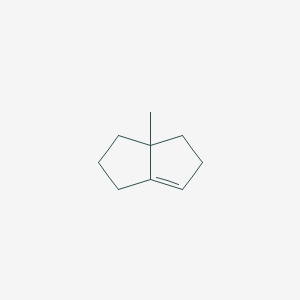
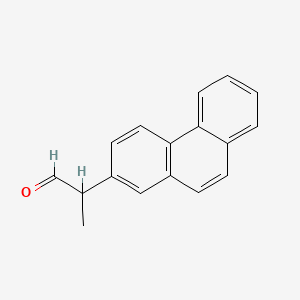

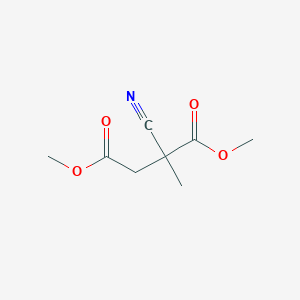

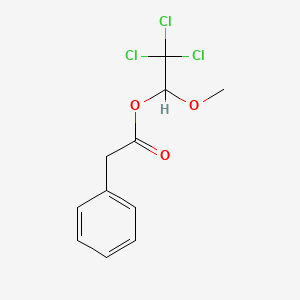



![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)
